molecular formula C24H28N4O3S B3206674 N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide CAS No. 1040671-56-4

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide

Cat. No.: B3206674
CAS No.: 1040671-56-4
M. Wt: 452.6 g/mol
InChI Key: YHMZOGYQSUWQMN-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₄H₂₈N₄O₃S
Molecular Weight: 452.57 g/mol
IUPAC Name: N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide
Key Properties:

  • logP: 5.2565 (indicating high lipophilicity)
  • logD: 5.253 (consistent with logP, suggesting minimal ionization at physiological pH)
  • Hydrogen Bond Acceptors: 7
  • Hydrogen Bond Donors: 1
  • Polar Surface Area: 72.73 Ų
  • Solubility (logSw): -4.9461 (low aqueous solubility)

This compound features a pyridazine core substituted with an azepane (7-membered ring) at position 6, linked via a phenyl group to a 4-ethoxybenzenesulfonamide moiety. The ethoxy group contributes to electron-donating effects, while the azepane ring enhances steric bulk compared to smaller heterocycles like piperazine or pyrrolidine.

Properties

IUPAC Name

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-2-31-21-11-13-22(14-12-21)32(29,30)27-20-9-7-19(8-10-20)23-15-16-24(26-25-23)28-17-5-3-4-6-18-28/h7-16,27H,2-6,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMZOGYQSUWQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the pyridazine intermediate.

    Coupling with Phenyl and Sulfonamide Groups: The final steps involve coupling the pyridazine-azepane intermediate with a phenyl group and subsequently introducing the sulfonamide functionality through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., reflux, microwave irradiation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the azepane and pyridazine rings may contribute to binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related sulfonamide derivatives:

Compound Core Structure Substituents Molecular Weight logP Key Features
Target Compound Pyridazine + Azepane 4-Ethoxybenzenesulfonamide 452.57 5.2565 High lipophilicity; low solubility; 7-membered azepane ring enhances steric bulk.
G620-0473 Pyridazine + Azepane 2,4-Dimethylbenzenesulfonamide 436.58 N/A Methyl groups reduce polarity; lower molecular weight vs. target.
G620-0397 Pyridazine + Azepane 4-Methoxybenzenesulfonamide (3-substituted phenyl) 438.55 N/A Methoxy group increases polarity; positional isomerism alters binding geometry.
Compound 9a (from ) Pyridin-2-yl + Piperazine 3-(Trifluoromethyl)benzoyl ~500 (estimated) N/A Trifluoromethyl enhances metabolic stability; piperazine improves solubility.
4-Methoxy Analog () Pyridazine + Pyrrolidine 4-Methoxybenzenesulfonamide ~420 (estimated) N/A Pyrrolidine (5-membered ring) reduces steric hindrance vs. azepane.

Structural and Functional Insights :

Azepane vs. Piperazine/Pyrrolidine :

  • The 7-membered azepane ring in the target compound increases steric bulk compared to 6-membered piperazine (e.g., in Compound 9a) or 5-membered pyrrolidine. This may enhance binding affinity to larger hydrophobic pockets but reduce solubility .
  • Piperazine-containing analogs (e.g., 9a–9g) often exhibit improved aqueous solubility due to the ring’s nitrogen atoms, which can participate in hydrogen bonding .

Substituent Effects: 4-Ethoxy Group: The ethoxy substituent in the target compound contributes to higher logP (5.2565) compared to methoxy or methyl analogs (e.g., G620-0473). Trifluoromethyl Groups: In compounds like 9a, the trifluoromethyl group enhances metabolic stability and electronegativity, favoring interactions with aromatic residues in target proteins .

Synthetic Considerations :

  • The target compound’s synthesis likely involves coupling a 6-(azepan-1-yl)pyridazin-3-ylphenyl intermediate with 4-ethoxybenzenesulfonamide, similar to methods described for analogs in . Piperazine-based compounds require boronic acid cross-coupling steps, which are less applicable to azepane derivatives .

Biological Implications: The low solubility (logSw = -4.9461) of the target compound may limit bioavailability, necessitating formulation strategies like salt formation or nanoparticle delivery. In contrast, piperazine-based sulfonamides (e.g., 9a) balance solubility and lipophilicity, making them more suitable for oral administration .

Biological Activity

N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on available research findings.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a pyridazine ring, which is further substituted with an azepane moiety. The general synthesis involves multi-step organic reactions, starting with the preparation of the pyridazine ring and subsequent functionalization with the azepane group. Optimization of synthetic routes is crucial for maximizing yield and purity, often employing high-throughput screening methods to identify efficient catalysts and reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The pyridazine ring may interact with various receptors, modulating their signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance, a related sulfonamide demonstrated cytotoxic effects against human promyelocytic leukemia HL-60 cells, suggesting potential applications in cancer therapy .

Antimicrobial Properties

The sulfonamide class is known for its antimicrobial properties. Research indicates that derivatives of this compound may inhibit bacterial growth by interfering with folate synthesis pathways, similar to traditional sulfa drugs.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyFindings
Investigated the synthesis and optimization of similar sulfonamides, noting their potential as enzyme inhibitors.
Reported on the cytotoxic activity of related compounds against cancer cell lines, emphasizing their radical production under alkaline conditions.
Explored the mechanism of action involving receptor modulation and enzyme inhibition in various biological pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-ethoxybenzene-1-sulfonamide

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